molecular formula C26H32O8 B2428505 Kushenol K CAS No. 101236-49-1

Kushenol K

Cat. No.: B2428505
CAS No.: 101236-49-1
M. Wt: 472.534
InChI Key: YWHHRFNOJTVNBI-RJZKYMFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[(2S)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one is a natural product found in Sophora flavescens with data available.

Mechanism of Action

Kushenol K, also known as (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one, is a flavonoid antioxidant isolated from the roots of Sophora flavescens .

Target of Action

The primary targets of this compound are Cytochrome P450 3A4 (CYP3A4) , Sodium-Glucose Transport Proteins 1 and 2 (SGLT1 and SGLT2) , and Herpes Simplex Virus Type 2 (HSV-2) . CYP3A4 is involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. SGLT1 and SGLT2 are responsible for glucose reabsorption in the kidney. HSV-2 is a virus that causes genital herpes .

Mode of Action

This compound acts as an inhibitor of its primary targets. It inhibits CYP3A4 with a Ki value of 1.35 μM . It also shows weak antiviral activity against HSV-2 with an EC50 of 147 μM . Furthermore, this compound inhibits the activity of SGLT1 and SGLT2 .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting CYP3A4, it can influence the metabolism of various drugs and the synthesis of cholesterol, steroids, and other lipids . Its inhibition of SGLT1 and SGLT2 affects glucose reabsorption in the kidney . Its antiviral activity against HSV-2 suggests it may influence viral replication pathways .

Pharmacokinetics

Its inhibitory effect on cyp3a4 suggests it could potentially affect the metabolism of other drugs .

Result of Action

The inhibition of CYP3A4, SGLT1, and SGLT2 by this compound could lead to altered drug metabolism, reduced glucose reabsorption, and potential antiviral effects against HSV-2 . .

Action Environment

The action of this compound could be influenced by various environmental factors, such as the presence of other drugs (due to its inhibition of CYP3A4) and glucose concentrations (due to its inhibition of SGLT1 and SGLT2) . .

Biochemical Analysis

Cellular Effects

Kushenol K has been observed to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several different biochemical pathways. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results depending on the dosage used . While some studies have reported beneficial effects at certain dosages, others have noted potential toxic or adverse effects at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are still being investigated .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . This compound’s localization and accumulation within cells can also be influenced by these factors .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications .

Biological Activity

Kushenol K, a prenylated flavonoid derived from the roots of Sophora flavescens, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), with a Ki value of 1.35 μM . This inhibition suggests potential implications for drug metabolism and interactions, particularly in polytherapy scenarios where herbal compounds are co-administered with conventional drugs. Additionally, this compound exhibits weak antiviral activity against herpes simplex virus type 2 (HSV-2), with an effective concentration (EC50) of 147 μM .

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. In vitro experiments utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that this compound effectively suppressed the production of various inflammatory mediators, including:

  • Nitric Oxide (NO)
  • Prostaglandin E2 (PGE2)
  • Interleukins (IL-6, IL-1β)
  • Monocyte Chemoattractant Protein-1 (MCP-1)
  • Interferon-beta (IFN-β)

The suppression of these mediators is attributed to the inhibition of signaling pathways involving STAT1, STAT6, and NF-κB . Furthermore, this compound upregulated heme oxygenase-1 (HO-1) expression through the Nrf2 pathway, enhancing its antioxidant defense mechanisms.

Antioxidative Stress Activity

This compound has also been shown to mitigate oxidative stress in HaCaT cells (human keratinocyte cell line). It prevents DNA damage and cell death by enhancing the endogenous antioxidant system, which includes:

  • Glutathione
  • Superoxide Dismutase (SOD)
  • Catalase

These effects are mediated through the upregulation of Nrf2 and Akt in the PI3K-Akt signaling pathway .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
Anti-inflammatoryInhibition of NO, PGE2, IL-6, IL-1β via STAT and NF-κB pathways
AntioxidativeUpregulation of HO-1 and antioxidant enzymes like SOD and catalase
CYP3A4 InhibitionKi value of 1.35 μM
AntiviralWeak activity against HSV-2 (EC50 = 147 μM)

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers evaluated the effects of this compound on RAW264.7 macrophages exposed to LPS. The study found that treatment with this compound significantly decreased the levels of inflammatory cytokines in a dose-dependent manner. This highlights its potential as an anti-inflammatory agent for therapeutic applications.

Case Study 2: Oxidative Stress Protection

Another study focused on HaCaT cells subjected to tert-butyl hydroperoxide-induced oxidative stress. Results indicated that this compound not only protected against cell death but also enhanced cellular antioxidant defenses, suggesting its utility in skin-related oxidative stress conditions.

Properties

IUPAC Name

(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-13(2)14(8-9-26(3,4)32)10-17-19(29)12-20(33-5)21-22(30)23(31)25(34-24(17)21)16-7-6-15(27)11-18(16)28/h6-7,11-12,14,23,25,27-29,31-32H,1,8-10H2,2-5H3/t14-,23-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHHRFNOJTVNBI-LBEFLKDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.